

Spectroscopic Analysis of 3,5-Dihydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dihydroxybenzoic Acid

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,5-Dihydroxybenzoic acid** (α -Resorcylic acid). It is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Dihydroxybenzoic acid** (CAS No: 99-10-5, Molecular Formula: C₇H₆O₄, Molecular Weight: 154.12 g/mol).[1][2]

Table 1: NMR Spectroscopic Data

¹ H NMR (DMSO-d ₆)	¹³ C NMR
Chemical Shift (ppm)	Description
~6.85	Doublet of doublets (d) or Triplet (t), 2H (H-2, H-6)
~6.45	Triplet (t), 1H (H-4)
~9.5 (broad)	Singlet (s), 2H (Ar-OH)
~12.5 (broad)	Singlet (s), 1H (COOH)



Note: NMR data is typically acquired in a deuterated solvent such as DMSO-d₆.[3][4] Chemical shifts can vary slightly based on solvent and concentration.

Table 2: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment	Intensity	
3500 - 3300	O-H Stretch (Phenolic)	Strong, Broad	
3300 - 2500	O-H Stretch (Carboxylic Acid)	Strong, Very Broad	
~1680	C=O Stretch (Carboxylic Acid)	Strong	
~1600, ~1470	C=C Stretch (Aromatic Ring)	Medium to Strong	
~1300 - 1200	C-O Stretch (Phenol/Carboxylic Acid)	Strong	
~1200 - 1000	C-O Stretch	Medium	
Below 900	C-H Bending (Aromatic, out-of- plane)	Medium to Strong	

Note: IR spectra for solid samples are often obtained using KBr pellets or as a nujol mull.[5][6]

Table 3: Mass Spectrometry Data

Technique	Mode	Precursor Ion (m/z)	Fragment Ions (m/z)
ESI-MS	Negative	[M-H] ⁻ : 153.0193	109.0295, 135.0085
ESI-MS	Positive	[M+H]+: 155.0338	Not specified
GC-MS (EI)	-	M+ : 154	137, 109

Data sourced from various databases including PubChem and the Human Metabolome Database.[1][7] The monoisotopic mass of **3,5-Dihydroxybenzoic acid** is 154.0266 u.[1][7]

Experimental Protocols

Foundational & Exploratory





The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.

- Sample Preparation: Accurately weigh 5-20 mg of 3,5-Dihydroxybenzoic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8][9]
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[8][9] The solvent should fully dissolve the compound. Gentle vortexing or sonication can aid dissolution.[8]
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[8][10] Avoid introducing any solid particles; if necessary, filter the solution through a small cotton plug in the pipette.[9][10]
- Instrument Setup: Wipe the outside of the NMR tube clean and place it in the spectrometer's sample holder.[8]
- Data Acquisition: The spectrometer performs a series of automated steps:
 - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[8]
 - Shimming: The magnetic field homogeneity is optimized to improve signal resolution and obtain sharp peaks.[8]
 - Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[8]
 - Acquisition: The appropriate pulse sequence is run to acquire the spectrum. The number
 of scans can be increased to improve the signal-to-noise ratio, which is particularly
 important for less sensitive nuclei like ¹³C.[8][10]

For solid samples like **3,5-Dihydroxybenzoic acid**, several preparation techniques can be used.



A. KBr Pellet Method

- Grinding: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent, or translucent disk.[5]
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

B. Thin Solid Film Method

- Dissolution: Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a
 volatile solvent like acetone or methylene chloride.[11]
- Film Preparation: Place a drop of this solution onto a single, clean salt plate (e.g., NaCl or KBr).[11]
- Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11]
- Analysis: Place the plate in the spectrometer's sample holder and run the IR scan. If the signal is too weak, another drop of the solution can be added and dried.[11]

C. Attenuated Total Reflectance (ATR) Method

- Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
- Analysis: Acquire the spectrum directly. This method requires minimal sample preparation.

Electrospray ionization (ESI) coupled with a mass analyzer is a common technique for polar molecules like **3,5-Dihydroxybenzoic acid**.

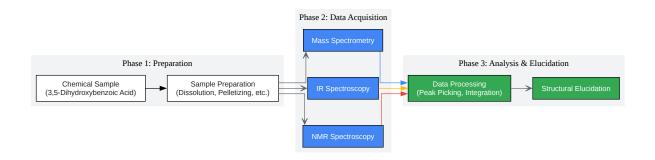


- Sample Preparation: Prepare a dilute solution of the sample (typically in the μg/mL to ng/mL range) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
- Infusion/Injection: The solution is either directly infused into the ESI source via a syringe pump or injected into a liquid chromatography system for separation prior to mass analysis (LC-MS).
- Ionization: In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M-H]⁻ or [M+H]⁺).
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. For tandem MS (MS/MS), specific precursor ions are selected and fragmented to provide further structural information.[1]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis of a chemical compound.

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